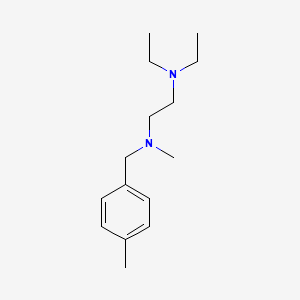
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide, also known as CF3-Pyridinyl-acrylamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in the pharmaceutical industry for their ability to inhibit enzymes and modulate biological pathways.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes, including protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide involves its ability to inhibit the activity of protein kinase CK2. This leads to the modulation of various cellular processes that are regulated by CK2, such as the cell cycle, DNA repair, and apoptosis. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been found to have several biochemical and physiological effects on cells. It has been shown to inhibit the activity of CK2, leading to the modulation of various cellular processes. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been found to induce autophagy, leading to cell death in cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide is its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. This makes it a promising candidate for cancer therapy. However, one of the limitations of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide is its low solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide. One of the directions is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to study its effects on other enzymes and biological pathways, which could lead to the discovery of new therapeutic applications. Finally, the study of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide in combination with other drugs could lead to the development of more effective cancer therapies.
合成方法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide involves a multi-step process that starts with the reaction of 2-chloro-6-fluoroaniline with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The final step involves the reaction of the amine with acryloyl chloride in the presence of a base to form 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-12-4-1-5-13(16)11(12)6-7-14(19)18-10-3-2-8-17-9-10/h1-9H,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUVLHWLSMEJX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196538 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)


![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)

![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)



![3,5-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5752884.png)

